

# using potentiodynamic polarization for corrosion rate analysis

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## Compound of Interest

Compound Name: Corrosivity

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An electrochemical technique known as potentiodynamic polarization is frequently used to study corrosion.[1][2] By polarizing a sample and observing the resulting current, this method provides rapid and quantitative information about a material's corrosion rate and behavior in a specific environment.[3][4] It is a crucial tool for researchers and scientists in materials science and drug development for applications such as ranking alloys, evaluating inhibitors, and predicting the long-term corrosion behavior of materials.[4]

## Principle of Potentiodynamic Polarization

When a metal is immersed in a corrosive environment, both oxidation (anodic) and reduction (cathodic) reactions occur on its surface.[1] The potential at which the rates of these two reactions are equal is the corrosion potential ( $E_{corr}$ ).[1] At this potential, there is no net current flow, but the metal is corroding at a specific rate, defined by the corrosion current ( $i_{corr}$ ).[5][6]

Potentiodynamic polarization involves scanning the potential of the working electrode (the sample) away from its  $E_{corr}$  and measuring the resulting current.[7] Plotting the applied potential versus the logarithm of the measured current density produces a polarization curve, often called a Tafel plot.[8] This plot provides key parameters for corrosion analysis.

The relationship between current density ( $i$ ), applied potential ( $E$ ), and the corrosion potential ( $E_{corr}$ ) can be described by the Butler-Volmer equation. For potentials sufficiently far from  $E_{corr}$  (typically  $>50$  mV), this relationship simplifies into the Tafel equation:

$$\eta = \beta * \log(i/i_{corr})$$

Where:

- $\eta$  is the overpotential ( $E - E_{\text{corr}}$ ).
- $\beta$  represents the Tafel slopes ( $\beta_a$  for the anodic branch and  $\beta_c$  for the cathodic branch), which are indicative of the reaction kinetics.[\[1\]](#)
- $i_{\text{corr}}$  is the corrosion current density.

By extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve to their intersection, the corrosion current density ( $i_{\text{corr}}$ ) and corrosion potential ( $E_{\text{corr}}$ ) can be determined.[\[8\]](#)[\[9\]](#)

For measurements very close to the  $E_{\text{corr}}$  (typically  $\pm 10$  mV), the potential vs. current density plot is approximately linear.[\[10\]](#) The slope of this line is the Polarization Resistance ( $R_p$ ).[\[10\]](#) [\[11\]](#) The corrosion current density ( $i_{\text{corr}}$ ) can be calculated from  $R_p$  using the Stern-Geary equation:[\[12\]](#)

$$i_{\text{corr}} = B / R_p$$

Where  $B$  is the Stern-Geary coefficient, calculated from the anodic ( $\beta_a$ ) and cathodic ( $\beta_c$ ) Tafel slopes:[\[3\]](#)

$$B = (\beta_a * \beta_c) / (2.303 * (\beta_a + \beta_c))$$

The calculated  $i_{\text{corr}}$  is directly proportional to the corrosion rate, which can be determined using Faraday's Law.[\[10\]](#)

## Experimental Protocol

This protocol is based on standard methodologies such as ASTM G59 for conducting potentiodynamic polarization resistance measurements.[\[3\]](#)[\[13\]](#)[\[14\]](#)

## Apparatus and Materials

- Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.[\[9\]](#)

- Electrochemical Cell: A three-electrode cell is typically used.[\[2\]](#)[\[9\]](#)
  - Working Electrode (WE): The material sample to be tested. Its surface area must be accurately known.[\[9\]](#)
  - Reference Electrode (RE): Provides a stable potential for reference (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).[\[4\]](#)
  - Counter (or Auxiliary) Electrode (CE): An inert material (e.g., platinum or graphite) with a surface area larger than the WE to complete the circuit.[\[4\]](#)[\[9\]](#)
- Test Solution (Electrolyte): The corrosive environment of interest (e.g., 3.5% NaCl solution to simulate seawater).[\[9\]](#)
- Sample Preparation Equipment: Metallographic polishing papers (e.g., 240 to 600 grit SiC paper), polishing slurries, and ultrasonic cleaner.[\[9\]](#)[\[13\]](#)

## Experimental Procedure

- Working Electrode Preparation:
  - Prepare the working electrode by grinding and polishing it to achieve a uniform, mirror-like surface finish.[\[9\]](#) This typically involves sequential polishing with emery papers of increasing grit size, followed by polishing with alumina slurry.[\[9\]](#)[\[13\]](#)
  - Clean the polished sample ultrasonically in ethanol or acetone, rinse with distilled water, and dry it.
  - Accurately measure the exposed surface area of the electrode.[\[13\]](#)
- Electrochemical Cell Setup:
  - Assemble the three-electrode cell, ensuring the working electrode is properly mounted and only the desired surface is exposed to the electrolyte.
  - Place the reference electrode tip close to the working electrode surface to minimize IR drop (potential drop due to solution resistance).

- Fill the cell with the prepared electrolyte.[9]
- Measurement:
  - Immerse the electrodes in the electrolyte.
  - Measure the Open Circuit Potential (OCP) until it reaches a stable value (typically for 30-60 minutes).[9] This stable potential is the corrosion potential,  $E_{corr}$ .
  - Begin the potentiodynamic scan. A typical scan for Tafel analysis starts at approximately 250 mV negative to the  $E_{corr}$  and scans in the positive direction to 250 mV positive of  $E_{corr}$ . [6] For polarization resistance measurements, the scan is much smaller, typically from -20 mV to +20 mV versus  $E_{corr}$ . [4][15]
  - Set a slow scan rate, commonly between 0.167 mV/s and 1 mV/s, to allow the system to remain in a quasi-steady state. [11][16]
  - Record the current response as a function of the applied potential.

## Data Presentation and Analysis

The primary output of the experiment is a plot of  $\log(\text{current density})$  vs. potential.

### Tafel Extrapolation Analysis

- Identify the linear regions on both the anodic and cathodic branches of the plot. [8]
- Perform a linear fit on these Tafel regions. [8]
- Extrapolate these lines to their intersection point. [9]
- The potential at the intersection is  $E_{corr}$ , and the current density is  $i_{corr}$ . [8]

### Polarization Resistance (LPR) Analysis

- For scans close to  $E_{corr}$ , plot potential vs. current density on a linear scale.
- Determine the slope of the curve at the corrosion potential ( $i=0$ ). This slope is the polarization resistance ( $R_p$ ). [13]

- Calculate  $i_{corr}$  using the Stern-Geary equation, which requires prior knowledge or separate measurement of the Tafel constants ( $\beta_a$  and  $\beta_c$ ).[\[3\]](#)[\[17\]](#)

## Calculation of Corrosion Rate

The corrosion rate (CR) can be calculated from the corrosion current density ( $i_{corr}$ ) using the following formula derived from Faraday's Law:[\[12\]](#)

$$CR \text{ (mm/year)} = (i_{corr} * K * EW) / (d * A)$$

Where:

- $i_{corr}$ : Corrosion current in Amperes (A).
- K: A constant that defines the units for the corrosion rate (3272 for mm/year).
- EW: Equivalent Weight of the metal in grams/equivalent.
- d: Density of the metal in g/cm<sup>3</sup>.
- A: Exposed area of the electrode in cm<sup>2</sup>.

The key parameters obtained from the analysis should be summarized in tables for clarity and comparison.

Table 1: Typical Experimental Parameters

Parameter	Value
Initial Potential	-250 mV vs. E <sub>corr</sub>
Final Potential	+250 mV vs. E <sub>corr</sub>
Scan Rate	0.167 mV/s
Sample Area	1.0 cm <sup>2</sup>
Electrolyte	3.5% NaCl

| Temperature | 25 °C |

Table 2: Corrosion Parameters from Potentiodynamic Scan

Sample	E <sub>corr</sub> (V vs. RE)	i <sub>corr</sub> (μA/cm <sup>2</sup> )	β <sub>a</sub> (V/decade)	β <sub>c</sub> (V/decade)	R <sub>p</sub> (Ω·cm <sup>2</sup> )
Material A	-0.650	15.2	0.115	0.125	1850

| Material B | -0.420 | 1.8 | 0.120 | 0.130 | 15200 |

Table 3: Calculated Corrosion Rate

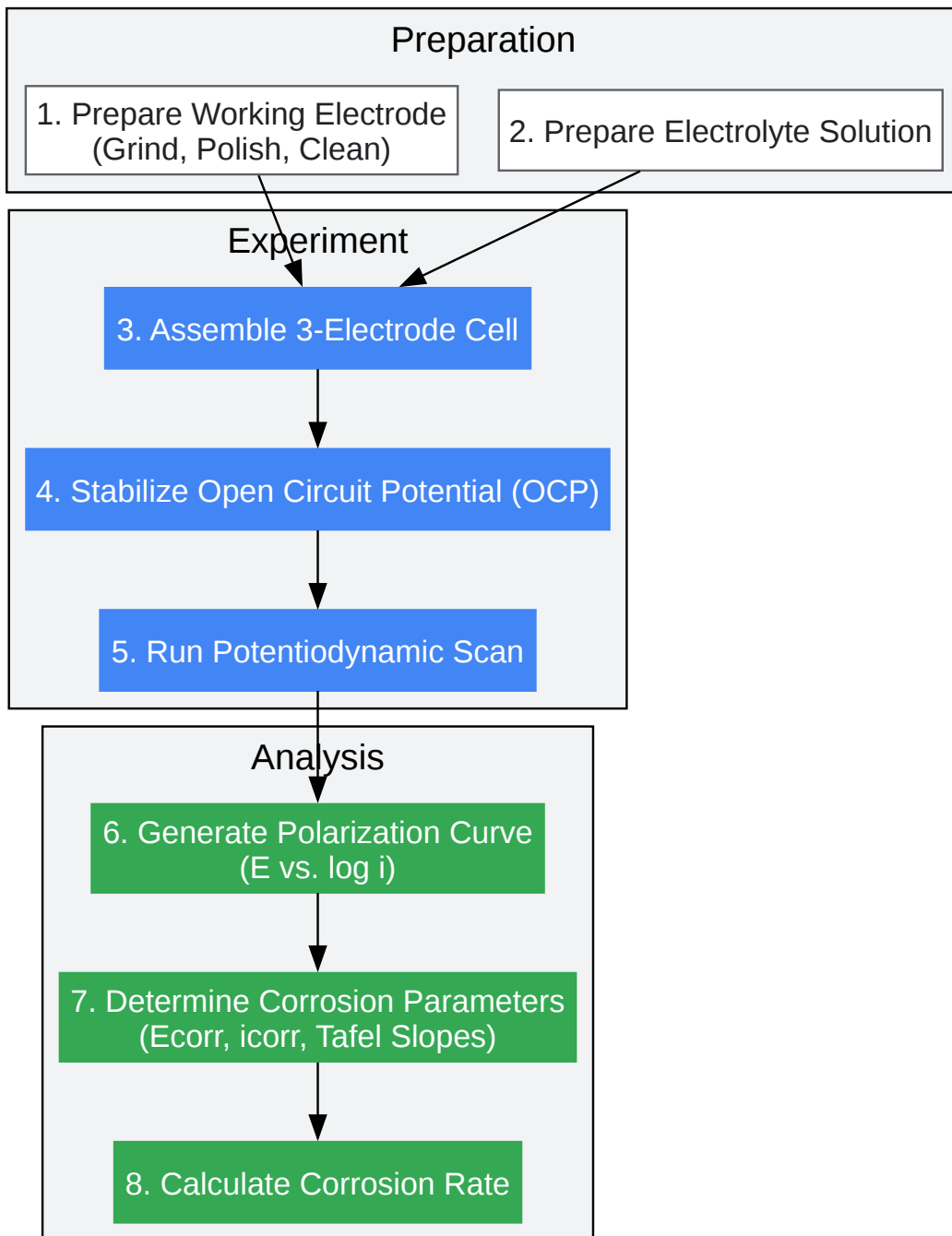
Sample	Density (g/cm <sup>3</sup> )	Equivalent Weight (g/eq)	Corrosion Rate (mm/year)
Material A	7.87	27.92	0.176

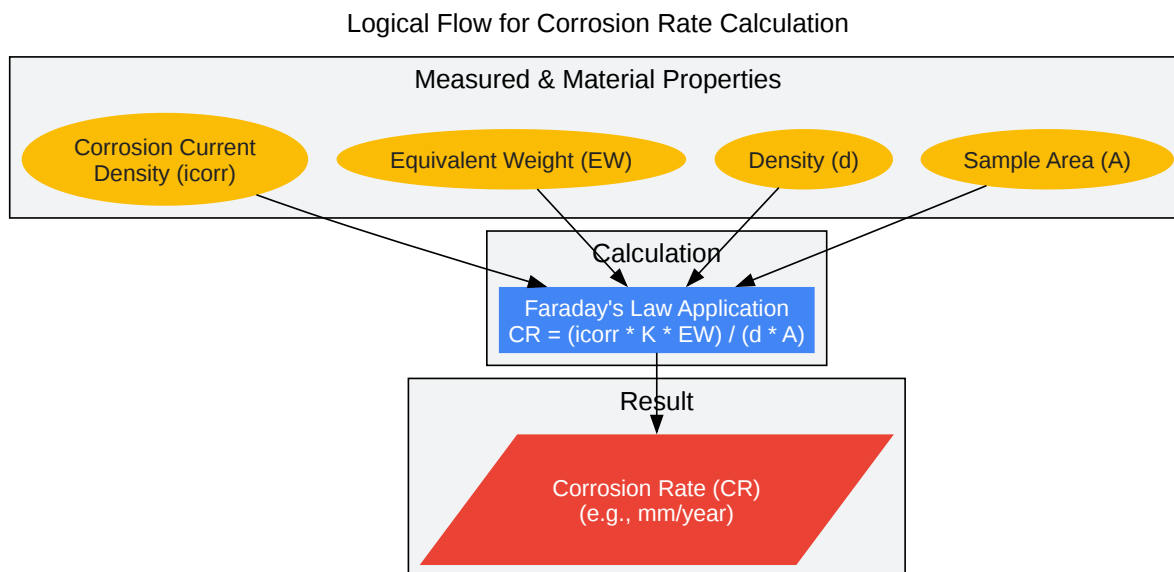
| Material B | 7.87 | 27.92 | 0.021 |

## Visualizations

## Experimental Workflow

## Potentiodynamic Polarization Experimental Workflow





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